Spectroscopic Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide
Spectroscopic Profile of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic compound often referred to as Knorr's pyrrole.[1][2][3] This document compiles essential spectroscopic data, outlines the experimental protocols for their acquisition, and presents this information in a clear, accessible format for researchers in organic synthesis and medicinal chemistry.
Core Spectroscopic Data
The structural elucidation and purity assessment of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate rely on several key spectroscopic techniques. The following tables summarize the critical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0-9.5 | Singlet (broad) | 1H | N-H |
| 4.27 | Quartet | 4H | -OCH₂CH₃ |
| 2.45 | Singlet | 6H | Ar-CH₃ |
| 1.34 | Triplet | 6H | -OCH₂CH₃ |
| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Ester) |
| ~140 | C-2, C-5 (Pyrrole ring) |
| ~118 | C-3, C-4 (Pyrrole ring) |
| ~60 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~12 | Ar-CH₃ |
| Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions. |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3430 | Strong, Sharp | N-H Stretch |
| ~2980 | Medium | C-H Stretch (Aliphatic) |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1550 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Ester) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 239.12 | [M]⁺ (Molecular Ion) |
| 194 | [M - OCH₂CH₃]⁺ |
| 166 | [M - COOCH₂CH₃]⁺ |
| 120 | [M - 2xCOOCH₂CH₃]⁺ |
| Ionization Method: Electron Ionization (EI).[4] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. The following protocols outline the standard methodologies for its synthesis and subsequent spectroscopic analysis.
Synthesis: Knorr Pyrrole Synthesis
The title compound is commonly synthesized via the Knorr pyrrole synthesis.[5][6] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. A typical procedure uses two equivalents of ethyl acetoacetate.[1] One equivalent is converted to ethyl 2-oximinoacetoacetate using sodium nitrite in acetic acid.[1][7] This intermediate is then reduced in situ by zinc dust, forming the α-amino-ketone, which immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole ring.[7][8]
Detailed Steps:
-
Oxime Formation: Ethyl acetoacetate is dissolved in acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added slowly while maintaining a low temperature (0-10 °C).[7]
-
Reduction and Condensation: After stirring, zinc dust is added in portions to the reaction mixture. The reaction is exothermic and upon completion, it is heated to reflux (around 100-110 °C) for approximately one hour.[7]
-
Isolation and Purification: The warm mixture is poured into ice water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or an ethanol-water mixture yields the purified Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[7]
Spectroscopic Analysis
1. NMR Spectroscopy:
-
Sample Preparation: A sample of the purified product (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.[9] For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to obtain singlet peaks for each unique carbon atom.
2. IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.[10]
-
Data Acquisition: Electron Ionization (EI) is a common method for this type of molecule, using a standard electron energy of 70 eV.[4] The resulting mass spectrum provides the molecular weight and fragmentation pattern of the compound.[3][4]
Visualized Workflow: Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.
References
- 1. Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | 2436-79-5 | Benchchem [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester [webbook.nist.gov]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment [ccspublishing.org.cn]
- 7. books.rsc.org [books.rsc.org]
- 8. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | 2436-79-5 [chemicalbook.com]
- 9. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 10. spectrabase.com [spectrabase.com]
